molecular formula C17H20N2O4S B11799842 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid

2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid

Cat. No.: B11799842
M. Wt: 348.4 g/mol
InChI Key: YNRKKPVIRLZKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid is a thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its potential biological activities and is of interest in medicinal chemistry research .

Preparation Methods

The synthesis of 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by acylation with butyric anhydride to introduce the butyramido group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions:

Scientific Research Applications

2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The butyramido group may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid can be compared with other thiazole derivatives:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-(butanoylamino)-4-(4-ethoxyphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C17H20N2O4S/c1-3-5-14(20)18-17-19-16(13(24-17)10-15(21)22)11-6-8-12(9-7-11)23-4-2/h6-9H,3-5,10H2,1-2H3,(H,21,22)(H,18,19,20)

InChI Key

YNRKKPVIRLZKGQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.